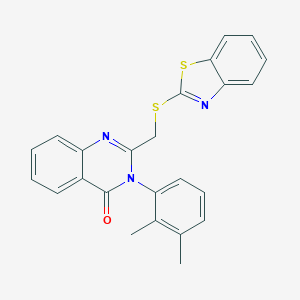
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent to yield the final quinazolinone product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
科学的研究の応用
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinase receptors, which are involved in cell signaling pathways related to cancer .
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dimethoxybenzylidene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dichlorobenzylidene)acetohydrazide
Uniqueness
What sets 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one apart is its unique combination of the benzothiazole and quinazolinone moieties, which contribute to its diverse biological activities and potential therapeutic applications .
特性
CAS番号 |
296792-24-0 |
|---|---|
分子式 |
C24H19N3OS2 |
分子量 |
429.6g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H19N3OS2/c1-15-8-7-12-20(16(15)2)27-22(25-18-10-4-3-9-17(18)23(27)28)14-29-24-26-19-11-5-6-13-21(19)30-24/h3-13H,14H2,1-2H3 |
InChIキー |
PDRDTDBOMVAQRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C |
正規SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















